Cadazolid is a novel, first-in-class, non-absorbable, narrow-spectrum antibiotic belonging to the oxazolidinone-fluoroquinolone hybrid class. [, ] It exhibits potent in vitro and in vivo activity specifically against Clostridioides difficile (C. difficile), including strains resistant to linezolid and fluoroquinolones. [, , , , ] Cadazolid is currently under investigation for its potential as a therapeutic agent for Clostridioides difficile infection (CDI). [, , , ]
Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of Cadazolid resistance in C. difficile. Investigating mutations arising from prolonged exposure to Cadazolid and their impact on protein synthesis inhibition is crucial. [, ]
Clinical Evaluation and Optimization: Ongoing and future clinical trials are essential to confirm the efficacy and safety profile of Cadazolid for CDI treatment in diverse patient populations. [, , , , ] Head-to-head trials comparing Cadazolid with other CDI treatments like fidaxomicin are necessary to determine its optimal place in therapy. [, , ]
Exploring New Applications: Considering its potent activity against C. difficile and minimal impact on gut microbiota, investigating Cadazolid's potential for preventing CDI in high-risk patients (e.g., those receiving prolonged antibiotic treatment) is an interesting avenue for future research. []
Developing Next-Generation Hybrids: Cadazolid's success as a hybrid antibiotic paves the way for developing next-generation hybrid antibiotics targeting other challenging infections. [] Exploring different combinations of antibiotic classes and optimizing linker strategies could lead to novel therapies with improved efficacy and resistance profiles. []
Cadazolid is classified as an oxazolidinone antibiotic. This class is characterized by a mechanism that inhibits protein synthesis in bacteria by targeting the ribosomal machinery. Specifically, cadazolid binds to the peptidyl transferase center of the ribosome, thereby blocking the translation process crucial for bacterial growth and survival .
The synthesis of cadazolid involves several key steps that integrate both oxazolidinone and fluoroquinolone components. The process typically starts with the formation of an oxazolidinone core, followed by the introduction of a fluoroquinolone moiety.
The yield and purity of cadazolid can vary based on the specific synthetic route employed, with reported yields around 80-91% in different studies .
Cadazolid's molecular structure features a complex arrangement with five rings, incorporating both oxazolidinone and fluoroquinolone elements. The unique configuration allows it to effectively bind within the ribosomal peptidyl transferase center.
Cadazolid primarily functions through its interaction with bacterial ribosomes, inhibiting protein synthesis. Key reactions include:
Cadazolid's mechanism of action is primarily through inhibition of protein synthesis:
Cadazolid exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
Cadazolid has significant potential in clinical applications:
Cadazolid (C₂₉H₂₉F₂N₃O₈; molecular weight: 585.56 g/mol) is a quinoxolidinone-class hybrid antibiotic that integrates core pharmacophores from two distinct antibacterial classes: the oxazolidinone ring (protein synthesis inhibitor) and a fluoroquinolone scaffold (DNA gyrase inhibitor) [2] [5] [8]. Its structure features a complex five-ring system:
Table 1: Key Molecular Properties of Cadazolid
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₉F₂N₃O₈ |
Molar Mass | 585.56 g/mol |
Hybrid Components | Oxazolidinone + Fluoroquinolone |
Stereochemistry | (5R) in oxazolidinone ring |
CAS Number | 1018270-77-9 |
The molecule's stereochemistry is essential: The (R)-configuration at C-5 of the oxazolidinone ring optimizes hydrogen bonding with rRNA residues (e.g., G2505) in the bacterial ribosome [5] [7]. Its low water solubility confines activity to the gastrointestinal tract, aligning with its design for Clostridioides difficile infection (CDI) [4].
Cadazolid is synthesized via convergent strategies, coupling the oxazolidinone and fluoroquinolone precursors through a piperidine linker. Critical steps include:
Stability studies confirm cadazolid remains intact under physiological conditions. In healthy human trials, >81% of orally administered cadazolid was recovered unchanged in feces, demonstrating:
Cadazolid’s hybrid design leverages synergistic mechanisms to overcome resistance:
Oxazolidinone Modifications
Quinolone Adaptations
Linker Optimization
Table 2: SAR-Driven Antibacterial Activity
Structural Feature | Role in Antibacterial Activity | Consequence of Modification |
---|---|---|
(5R)-Oxazolidinone | Binds 23S rRNA PTC pocket | Loss of activity in (5S) isomers |
C-3 Carboxylic Acid (Quinolone) | Weak DNA gyrase inhibition | Removal abolishes bactericidal effects |
Piperidine Spacer | Positions quinolone in ribosomal A-site | Shorter linkers reduce potency 10-fold |
C-8 Fluorine (Quinolone) | Enhances gyrase binding and cell penetration | H-substitution decreases MIC 4-fold |
Mechanistic Synergy: Cadazolid’s primary mode is protein synthesis inhibition (IC50 = 0.24–0.33 µM in S. aureus), with the quinolone moiety augmenting efficacy by:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7